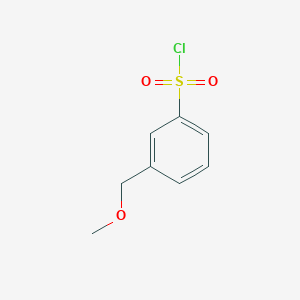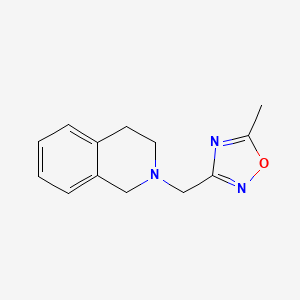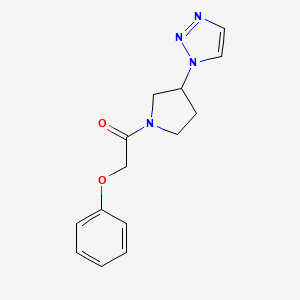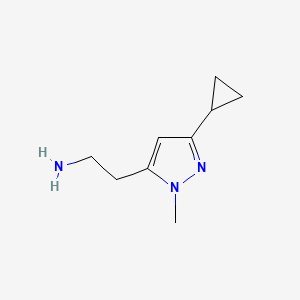
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorophenyl-related compounds has been explored in various studies. In particular, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has been achieved and thoroughly characterized. The compound was synthesized and then characterized using X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra. The synthesis process, although not detailed in the abstract, likely involves the acylation of the appropriate phenyl compound with a chlorophenyl carboxylic acid or its derivatives .
Molecular Structure Analysis
The molecular structure of the synthesized compound was optimized and analyzed using hybrid-DFT methods, specifically B3LYP and B3PW91, with a 6-311G(d,p) basis set. The optimized molecular structure showed strong agreement with the experimental X-ray diffraction data. This suggests that the computational methods used are reliable for predicting the molecular structure of similar chlorophenyl compounds .
Chemical Reactions Analysis
While the specific chemical reactions involving N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide are not detailed in the provided papers, the analysis of related compounds suggests that these chlorophenyl compounds could participate in various chemical reactions. The presence of amide groups and chlorophenyl rings indicates potential reactivity in nucleophilic substitution reactions or further functionalization of the phenyl ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound include its spectral characteristics, which were investigated using IR, NMR, and UV–Vis spectroscopy. The vibrational frequencies and chemical shifts were computed and found to be in strong agreement with the experimental values. The UV–Vis spectrum was recorded, and electronic properties such as calculated energies, excitation energies, oscillator strengths, dipole moments, and frontier orbital energies were computed using TDDFT-B3LYP methodology. Additionally, the compound's molecular electrostatic potential (MEP), natural bond orbital (NBO), and non-linear optical (NLO) properties were analyzed, indicating potential applications in materials science .
The related compound, N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, was found to have extensive intramolecular hydrogen bonds, which stabilize its structure. The 4-chloro derivative forms dimeric pairs due to intermolecular N-H...O hydrogen bonds, while the 2-chloro derivative does not form such intermolecular bonds. These findings suggest that the substitution pattern on the chlorophenyl ring can significantly influence the physical properties and intermolecular interactions of these compounds .
Applications De Recherche Scientifique
Peroxidase Activity and Propanil Degradation in Soil
Research has explored the degradation of propanil, a herbicide structurally similar to N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide, and its metabolite in soil conditions. The study found that the degradation and the peroxidase activity in soil are affected by moisture, drying, and chloroform treatment, highlighting the environmental implications of such compounds (Lay & Ilnicki, 1974).
Pesticide Interaction and Residue Formation
Another study revealed that the interaction between different herbicides, including compounds structurally related to the one , can lead to the formation of unexpected and potentially hazardous residues in soil, underscoring the complexity of chemical interactions in agricultural settings (Bartha, 1969).
Novel Arylazothiazole Disperse Dyes
A synthesis research demonstrated the creation of novel aryl monoazo organic compounds for dyeing polyester fibers, showcasing the potential of using such complex molecules in industrial applications to achieve biological active fabrics. This indicates the versatility of compounds with similar structures in various applications beyond their initial intended use (Khalifa et al., 2015).
Anticancer and Antimicrobial Agents
The development of new compounds with potential anticancer and antimicrobial activities highlights the ongoing search for effective treatments against various diseases. These compounds, featuring structural elements similar to N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide, are tested for their efficacy in inhibiting the growth of cancer cells and pathogenic microorganisms, illustrating the medical and pharmaceutical applications of such chemicals (Katariya et al., 2021).
Propriétés
IUPAC Name |
N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-2-15(21)18-10-3-11-20-16(22)9-8-14(19-20)12-4-6-13(17)7-5-12/h4-9H,2-3,10-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELKIINFOGFWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, ethyl ester, (1R,2R)-rel-](/img/structure/B2550396.png)




![2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2550405.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2550407.png)


![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2550411.png)

![N-(3-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2550413.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2550417.png)